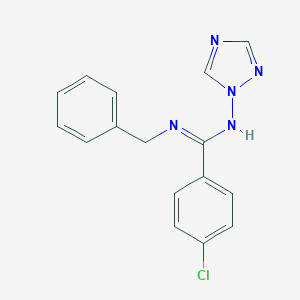
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and fungi. It has been reported to inhibit the synthesis of DNA and RNA, which are essential for cell growth and division. It also disrupts the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is its high potency against cancer cells and fungi. It has also been reported to have low toxicity, which is desirable in drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide. One direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Another direction is to improve its solubility in water, which would make it more versatile in laboratory experiments. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Conclusion:
In conclusion, N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its high potency against cancer cells and fungi, low toxicity, and anti-inflammatory and antioxidant properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Méthodes De Synthèse
The synthesis of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with benzyl azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the desired product. This method has been reported to have a high yield and is relatively easy to perform.
Applications De Recherche Scientifique
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to have significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in the treatment of fungal infections.
Propriétés
Nom du produit |
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide |
|---|---|
Formule moléculaire |
C16H14ClN5 |
Poids moléculaire |
311.77 g/mol |
Nom IUPAC |
N//'-benzyl-4-chloro-N-(1,2,4-triazol-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H14ClN5/c17-15-8-6-14(7-9-15)16(21-22-12-18-11-20-22)19-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,19,21) |
Clé InChI |
BTOIMOSJMVWYLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
SMILES canonique |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)



